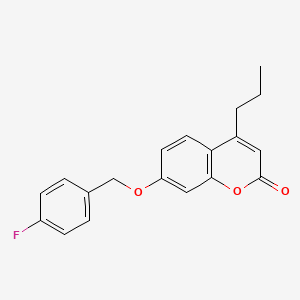

7-((4-fluorobenzyl)oxy)-4-propyl-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

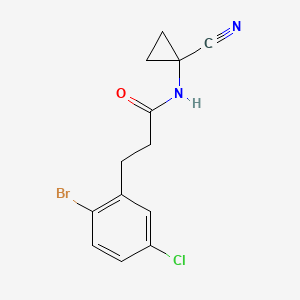

The compound “7-((4-fluorobenzyl)oxy)-4-propyl-2H-chromen-2-one” is a derivative of chromen-2-one, which is a type of heterocyclic compound. The “7-((4-fluorobenzyl)oxy)” and “4-propyl” parts indicate substitutions at the 7th and 4th positions of the chromen-2-one structure .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the chromen-2-one core, which consists of a benzene ring fused to a heterocyclic ring containing an oxygen atom and a carbonyl group. The propyl group would be a linear, three-carbon alkyl chain, and the (4-fluorobenzyl)oxy group would consist of a benzyl group (a benzene ring attached to a methylene group) with a fluorine atom at the 4-position, attached to the chromen-2-one core via an ether linkage .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The ether and carbonyl groups are polar and could be involved in a variety of reactions. The benzene rings could undergo electrophilic aromatic substitution reactions, and the presence of the fluorine atom could also influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups and aromatic rings would likely make it relatively high in molecular weight and possibly quite stable. It may have low solubility in water due to the nonpolar benzene rings .Wissenschaftliche Forschungsanwendungen

Anticholinesterase Activity

7-((4-Fluorobenzyl)oxy)-4-propyl-2H-chromen-2-one has shown significant activity as an anticholinesterase agent. A study demonstrated that compounds with a benzyloxy moiety, particularly those with a 7-(4-fluorobenzyl)oxy moiety, greatly enhance anti-acetylcholinesterase (AChE) activity. The compound with this structure displayed an IC50 value of 0.16 µM, indicating potent inhibitory effects on AChE (Ghanei-Nasab et al., 2016).

DNA-Dependent Protein Kinase (DNA-PK) Inhibition

Substituting the 7-position of the chromen-4-one pharmacophore with different groups, including a 4-fluorobenzyl moiety, has resulted in potent and selective inhibitors of DNA-dependent protein kinase (DNA-PK). These inhibitors play a crucial role in DNA repair and cellular response to DNA damage. The introduction of specific substituents has led to the synthesis of powerful enantioselective inhibitors with potential in cancer therapy (Clapham et al., 2012).

Mercury Detection

In the field of environmental monitoring, derivatives of 7-((4-fluorobenzyl)oxy)-4-propyl-2H-chromen-2-one have been utilized in the design of sophisticated fluorometric probes for mercury (Hg^2+) detection. These probes use a bioinspired signal amplification approach, enabling highly sensitive and controlled detection of mercury, crucial for environmental health and safety (Mubarok et al., 2016).

Cholinesterase Inhibitory Activity

7-((4-Fluorobenzyl)oxy)-4-propyl-2H-chromen-2-one derivatives have been synthesized and evaluated for their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds have shown significant inhibitory activity, indicating their potential use in treating diseases like Alzheimer's, where cholinesterase inhibition is a key therapeutic strategy (Vafadarnejad et al., 2018).

Zukünftige Richtungen

The study of chromen-2-one derivatives is an active area of research due to their diverse biological activities. Future research could involve the synthesis and testing of compounds like “7-((4-fluorobenzyl)oxy)-4-propyl-2H-chromen-2-one” to explore their potential uses in medicine or other fields .

Eigenschaften

IUPAC Name |

7-[(4-fluorophenyl)methoxy]-4-propylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FO3/c1-2-3-14-10-19(21)23-18-11-16(8-9-17(14)18)22-12-13-4-6-15(20)7-5-13/h4-11H,2-3,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOKJYLAWEORXQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-((4-fluorobenzyl)oxy)-4-propyl-2H-chromen-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(ethylthio)-7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2693823.png)

![N-[3-(Oxan-4-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B2693825.png)

![4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-isopentylbenzamide](/img/structure/B2693829.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2693837.png)

![2-methyl-N-(3-methylpyridin-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2693842.png)

![methyl 4-(2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamido)benzoate](/img/structure/B2693843.png)

![8-[[4-(4-Fluorophenyl)-1-piperazinyl]methyl]-1,3-dimethyl-7-[2-(4-morpholinyl)ethyl]purine-2,6-dione](/img/structure/B2693846.png)